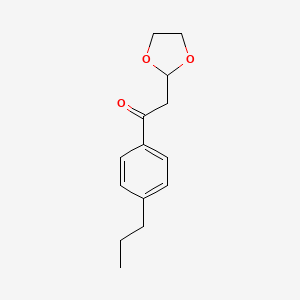

2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone

Beschreibung

2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone is a ketone derivative featuring a 1,3-dioxolane ring and a 4-propylphenyl substituent. The 1,3-dioxolane moiety is a cyclic ketal, often employed as a protecting group for ketones or aldehydes to enhance stability during synthetic procedures .

Eigenschaften

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-3-11-4-6-12(7-5-11)13(15)10-14-16-8-9-17-14/h4-7,14H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMMOLQXTOMNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401221495 | |

| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401221495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-68-9 | |

| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401221495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method A: Friedel-Crafts Acylation

- Reagents: 4-propylbenzene (4-propylphenyl derivative), acetyl chloride or acetic anhydride, Lewis acid catalyst (AlCl3).

- Procedure: The 4-propylbenzene undergoes electrophilic aromatic substitution with acetyl chloride in the presence of aluminum chloride at controlled temperature (0-50°C).

- Outcome: Formation of 1-(4-propyl-phenyl)-ethanone with high regioselectivity at the para position due to the propyl substituent directing effects.

- Notes: The reaction requires anhydrous conditions and careful quenching to avoid side reactions.

Method B: Oxidation of 4-propylacetophenone Precursors

- Oxidation of 4-propylbenzyl alcohol or 4-propylacetophenone intermediates using oxidants such as PCC or KMnO4 can yield the ketone.

Formation of the 1,3-Dioxolane Ring (Acetalization)

General Procedure:

- Reagents: 1-(4-propyl-phenyl)-ethanone, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).

- Conditions: Reflux in anhydrous solvent such as toluene or benzene with a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium toward acetal formation.

- Reaction: The ketone carbonyl reacts with ethylene glycol to form the cyclic 1,3-dioxolane ring, protecting the ketone functionality.

- Purification: The product is purified by column chromatography or recrystallization.

Reaction Scheme:

$$

\text{1-(4-propyl-phenyl)-ethanone} + \text{ethylene glycol} \xrightarrow[\text{heat}]{\text{acid catalyst}} \text{this compound} + H_2O

$$

Alternative Synthetic Routes and Variations

- Use of N-Bromosuccinimide (NBS): As seen in related syntheses, NBS can be used for bromination steps prior to acetal formation, enabling further functionalization before dioxolane ring closure.

- One-pot synthesis: Some protocols involve direct formation of the dioxolane ring in the presence of ketone precursors and ethylene glycol under acidic catalysis, reducing the number of purification steps.

- Protection-deprotection strategies: The 1,3-dioxolane ring can also serve as a protecting group during multi-step syntheses involving sensitive ketone intermediates.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | 4-propylbenzene, acetyl chloride, AlCl3, 0-50°C | 70-85 | Requires anhydrous conditions |

| Acetalization (Dioxolane formation) | Ketone, ethylene glycol, p-TsOH, reflux, Dean-Stark | 80-95 | Water removal critical for high yield |

| Bromination (optional) | NBS, inert atmosphere, 16 h stirring | 85-90 | For further functionalization |

Research Findings and Analytical Data

- NMR Spectroscopy: The 1H-NMR spectrum of the product typically shows characteristic signals for the dioxolane ring protons (multiplets around 3.8-4.2 ppm) and aromatic protons (7.0-7.5 ppm), along with the propyl side chain (0.9-2.5 ppm).

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound confirm the structure.

- IR Spectroscopy: The disappearance of the ketone carbonyl stretch (~1700 cm⁻¹) and appearance of acetal C-O stretches (~1100 cm⁻¹) indicate successful acetal formation.

- Purity: Achieved through chromatographic techniques, with yields typically above 80% for each step.

Wissenschaftliche Forschungsanwendungen

Overview

2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone is an organic compound notable for its unique structural features, including a dioxolane ring and a propyl-substituted phenyl group. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Chemistry

In the field of organic synthesis, this compound serves as an intermediate for the preparation of more complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : The compound can be oxidized to yield carboxylic acids or ketones.

- Reduction : Reduction reactions can convert it into alcohols or alkanes.

- Substitution : Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

These reactions facilitate the development of novel compounds with tailored properties for specific applications in materials science and pharmaceuticals .

Biology

The compound has been investigated for its biological activity, particularly its potential therapeutic effects. Preliminary studies suggest that it may exhibit:

- Anti-inflammatory Properties : In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.

- Analgesic Effects : The compound may modulate cyclooxygenase (COX) enzymes, reducing the synthesis of inflammatory mediators and providing pain relief.

Further research is needed to elucidate the specific molecular targets and pathways involved in its biological activity .

Medicine

Due to its potential therapeutic properties, this compound is being explored for applications in drug development. Its ability to interact with various biological targets positions it as a candidate for developing new anti-inflammatory and analgesic medications.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating advanced materials that require specific physical or chemical characteristics.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound on cultured human cells. Results indicated a significant reduction in pro-inflammatory cytokine levels when treated with varying concentrations of the compound. This suggests its potential utility in developing therapies for inflammatory diseases such as arthritis .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound demonstrated successful modifications that enhanced its biological activity. The derivatives exhibited improved potency against specific biological targets compared to the parent compound, indicating avenues for further exploration in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares the target compound with structurally related ethanone derivatives:

Key Observations:

- Dioxolane vs. Indole Moieties: The target compound lacks the indole ring present in JWH-250, which is critical for cannabinoid receptor binding . This structural difference eliminates psychoactivity but may improve metabolic stability.

- Functional Group Diversity: The triazole-containing ethanone in demonstrates how heterocyclic groups (e.g., triazole, sulfonyl) can introduce diverse reactivity and biological activity, unlike the dioxolane-protected ketone .

Spectroscopic and Physicochemical Properties

- FTIR and NMR Profiles : The JWH series () shows distinct carbonyl (C=O) stretches at ~1700 cm⁻¹, while dioxolane-containing compounds exhibit C-O-C vibrations near 1100–1250 cm⁻¹ . The target compound’s propyl chain would introduce alkyl C-H stretches (~2850–2960 cm⁻¹), distinguishable from methoxy or indole groups in analogs.

- Solubility: The methoxy group in 1-(1,3-dioxolan-2-yl)-2-(4-methoxyphenyl)ethanone increases polarity, enhancing aqueous solubility compared to the lipophilic propylphenyl variant .

Biologische Aktivität

Overview

2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone is an organic compound characterized by a dioxolane ring and a propyl-substituted phenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and antimicrobial properties.

- Molecular Formula : C13H16O3

- CAS Number : 1263365-68-9

- Structure : The compound features a dioxolane ring attached to a phenyl group with a propyl substituent, influencing its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Dioxolane Ring : This is achieved through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions.

- Attachment of the Phenyl Group : The propyl-substituted phenyl group can be introduced via Friedel-Crafts alkylation.

- Final Coupling : The dioxolane and phenyl groups are coupled through nucleophilic substitution using bases like sodium hydride .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological responses, including:

- Signal Transduction : Influencing cellular communication pathways.

- Gene Expression : Affecting the transcriptional activity of certain genes.

- Metabolic Processes : Modulating metabolic pathways within cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus hemolyticus

- Streptococcus pyogenes

These findings suggest potential applications in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 2-(1,3-Dioxolan-2-yl)-1-phenyl-ethanone | Lacks propyl substituent | Reduced activity |

| 2-(1,3-Dioxolan-2-yl)-1-(4-methyl-phenyl)-ethanone | Contains a methyl group | Moderate activity |

| 2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone | Features an ethyl group | Variable activity |

The presence of the propyl group enhances the compound's reactivity and biological interaction potential compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of related dioxolane compounds and found that modifications in substituents significantly impacted their efficacy. The presence of a propyl group was linked to enhanced anti-inflammatory effects in animal models .

- Antimicrobial Efficacy : In a comparative study assessing various dioxolane derivatives, this compound showed superior antimicrobial activity against Gram-positive bacteria. The study emphasized the importance of structural features in determining biological efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone?

A viable method involves acetal-protected intermediates. For example, Friedel-Crafts acylation of 4-propylbenzene with an acetal-protected acetyl group (e.g., 1,3-dioxolane derivatives) under Lewis acid catalysis (e.g., AlCl₃). Subsequent deprotection under mild acidic conditions (e.g., dilute HCl in acetone) yields the target compound. This approach minimizes side reactions and preserves the dioxolane ring integrity .

Q. How can this compound be characterized using spectroscopic techniques?

- NMR : ¹H/¹³C NMR identifies the dioxolane ring (δ ~4.8–5.2 ppm for acetal protons) and the ketone carbonyl (δ ~200–210 ppm in ¹³C).

- IR : Strong absorption at ~1700 cm⁻¹ confirms the ketone group.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (C₁₄H₁₈O₃, theoretical m/z 234.1256). Cross-reference with computational predictions (e.g., PubChem data for analogous fluorinated ethanones) enhances accuracy .

Q. What safety protocols are advised for handling this compound?

While specific toxicity data are limited, apply standard precautions for ketones and dioxolanes:

- Use fume hoods and PPE (gloves, goggles).

- Avoid inhalation/contact; store in inert atmospheres.

- Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) for hazard analogies .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Use single-crystal X-ray diffraction with programs like SHELXL (for refinement) and SIR97 (for direct methods). Challenges include:

Q. What computational strategies predict reactivity or electronic properties?

Q. How does the dioxolane ring influence chemical stability under acidic/basic conditions?

The 1,3-dioxolane group is acid-labile. Kinetic studies in HCl/acetone (e.g., 0.1–1 M HCl) track deacetalization via UV-Vis or HPLC. Compare with analogous compounds (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) to quantify substituent effects on hydrolysis rates .

Q. How to reconcile discrepancies between spectroscopic and crystallographic data?

Example: If NMR suggests a planar ketone, but X-ray shows slight pyramidalization, use Hirshfeld surface analysis to assess intermolecular interactions. Validate via Raman spectroscopy (C=O stretching frequency shifts) .

Q. What solvent systems optimize catalytic transformations involving this compound?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilic substitution reactions. For photochemical studies, use UV-transparent solvents (e.g., cyclohexane). Solvent choice impacts reaction rates and byproduct formation (e.g., ethanol in Claisen-Schmidt condensations) .

Q. Are there reported biological activities for structurally related ethanones?

Fluorinated ethanones (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) show potential as enzyme inhibitors or drug precursors. Screen this compound against targets like LRH-1 (Nuclear Receptor Subfamily 5 Group A Member 2) using fluorescence polarization assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.